2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide
Description
Properties
IUPAC Name |
2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-5-16-7-10-18(11-8-16)27(3)34(28,29)21-13-14-33-22(21)24-25-23(26-32-24)17-9-12-19(31-6-2)20(15-17)30-4/h7-15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLQCGZEAORFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a sulfonamide derivative that incorporates an oxadiazole moiety. This structural composition suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 473.56 g/mol. The structure includes:
- An oxadiazole ring , known for its biological activity.
- A thiophene sulfonamide group , which enhances solubility and biological interactions.
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can sensitize cancer cells to existing chemotherapeutic agents, effectively lowering the IC50 values significantly. For example, in a study involving HepG2 cells, pretreatment with a related thiophene compound resulted in a decrease in IC50 from 3.9 µM to 0.5 µM when combined with sorafenib .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Thiophene Compound 4b | HepG2 | 0.5 | Sensitizes to sorafenib |
| Control | HepG2 | 3.9 | Baseline sensitivity |
Antibacterial Activity
The antibacterial potential of this compound is supported by its structural features, which are known to interact with bacterial enzymes and disrupt their functions. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
The mechanism of action for compounds like the one under study typically involves:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.
- Cell Cycle Disruption : Oxadiazole derivatives often interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies
- Cytotoxicity Evaluation : In vitro studies have shown that derivatives of the oxadiazole-thiophene scaffold exhibit varying degrees of cytotoxicity across different cancer cell lines, indicating their potential as lead compounds in drug development .
- Combination Therapy : A case study involving the combination of this compound with standard chemotherapeutics has indicated enhanced efficacy against resistant cancer cell lines, paving the way for further clinical investigations .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Ethyl vs. Methoxy: The 4-ethylphenyl group in [] contributes greater hydrophobicity than the methoxy group in the target compound, which may affect membrane permeability .
Spectral and Tautomeric Considerations
- IR Spectroscopy: Absence of C=O stretches in 1,2,4-triazole derivatives (e.g., []) confirms tautomeric shifts, a phenomenon less relevant to the target compound’s oxadiazole core . The target compound’s sulfonamide group would exhibit strong S=O stretches (~1350 cm⁻¹), similar to analogs in [] and [] .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what intermediates are critical for its structural assembly?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a substituted phenyl group with an oxadiazole precursor. For example, coupling 4-ethoxy-3-methoxyphenylcarboxylic acid with hydroxylamine to form the oxadiazole ring .
- Step 2: Sulfonamide formation via reaction of thiophene-3-sulfonyl chloride with N-(4-ethylphenyl)-N-methylamine under basic conditions (e.g., pyridine or triethylamine) .
- Critical Intermediates: The oxadiazole ring (1,2,4-oxadiazol-5-yl) and the sulfonamide linkage require rigorous purification (e.g., column chromatography) to avoid side products like sulfones or unreacted amines .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns (e.g., methoxy, ethoxy, and ethylphenyl groups). Aromatic protons in the 6.5–8.0 ppm range and sulfonamide protons near 3.0–3.5 ppm are diagnostic .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]) with an error margin < 2 ppm .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data, such as unexpected shifts in 1H^1H1H-NMR or ambiguous mass fragments?
Methodological Answer:
- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Isotopic Labeling: Use deuterated solvents or -labeled intermediates to trace ambiguous signals .
- Advanced Techniques: Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in aromatic regions .
- Case Study: highlights discrepancies in oxadiazole-related compounds due to tautomerism; similar approaches may apply here .
Q. What strategies optimize reaction yields during sulfonamide coupling, particularly with sterically hindered amines?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky amines .
- Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride-amine coupling .
- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Workflow Example: demonstrates improved yields (from 60% to 85%) in sulfonamide synthesis via controlled temperature and catalytic additives .
Q. How does the electronic nature of substituents (e.g., ethoxy vs. methoxy groups) influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Computational Modeling: Use Hammett constants (σ values) to predict electron-withdrawing/donating effects. Methoxy groups (−OCH) are stronger donors than ethoxy (−OCH), affecting nucleophilic attack rates .
- Experimental Testing: Compare reaction kinetics (e.g., with LiAlH or NaBH) for derivatives with varying substituents .
- Case Study: shows methoxy-rich analogs exhibit faster substitution at the oxadiazole ring due to increased electron density .
Safety and Handling
Q. What safety protocols are essential for handling this compound, given its structural complexity?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, particularly during sulfonamide coupling (volatile intermediates) .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Data Interpretation and Validation
Q. How should researchers address discrepancies between theoretical and experimental melting points?
Methodological Answer:
- Purity Assessment: Re-crystallize the compound using solvents like ethanol/water mixtures to remove impurities affecting melting ranges .
- DSC Analysis: Perform differential scanning calorimetry to identify polymorphic forms or hydrate formation .
- Literature Comparison: Cross-reference with structurally similar sulfonamides (e.g., reports mp deviations <5°C for analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
